Atiprosine
Description
Atiprosine (CAS: 89303-63-9, 89303-64-0) is a complex heterocyclic organic compound with the molecular formula C₂₀H₂₉N₃ and a molecular weight of 311.473 g/mol. Its IUPAC name is (4aR,12bS)-1-ethyl-4-isopropyl-12-methyl-1,2,3,4,4a,5,6,12b-octahydropyrazino[2′,3′:3,4]pyrido[1,2-a]indole, featuring two stereocenters . The compound is indexed under names such as ALS52889WF and Atiprosina in various databases.
Properties
Molecular Formula |
C20H29N3 |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |
InChI |
InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3 |
InChI Key |
WXNVFYIBELASJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Atiprosine can be synthesized through a multi-step reaction process. The synthesis typically involves the following steps:
Initial Reaction: The starting material, 3-methylindole, undergoes a reaction with potassium carbonate (K2CO3) in N,N-dimethylacetamide for 48 hours under heating conditions.
Cyclization: The intermediate product is then treated with polyphosphoric acid at 90°C for 1 hour to induce cyclization.
Bromination: The resulting compound is brominated using trimethylphenylammonium tribromide in dichloromethane at ambient temperature for 24 hours.
Reduction: The brominated compound is reduced using sodium borohydride in a mixture of dioxane, methanol, and water at ambient temperature for 12 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Atiprosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Substitution reactions can occur at specific positions on the pyrazino[2’,3’:3,4]pyrido[1,2-a]indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds.
Scientific Research Applications
Atiprosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Atiprosine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Compound A: Beta-Carboline Derivatives
- Structural Similarity : Beta-carbolines (e.g., harmine) share a polycyclic indole backbone, akin to Atiprosine’s pyridoindole core.
- Key Differences : Beta-carbolines lack the pyrazine and piperidine moieties present in this compound, which may alter receptor binding specificity .
- Functional Context: Beta-carbolines are known for MAO inhibition, whereas this compound’s functionality remains underexplored in the provided data.
Compound B: Tandutinib
- Structural Similarity : Tandutinib (a tyrosine kinase inhibitor) includes a pyrazine ring and indole-like structures, overlapping with this compound’s heterocyclic framework.
- Key Differences : Tandutinib incorporates a quinazoline group absent in this compound, which is critical for its kinase inhibition .
Functional Analogs
Compound C: Enzalutamide
- Functional Similarity: If this compound targets androgen receptors (inferred from ’s prostate cancer context), enzalutamide—a nonsteroidal anti-androgen—serves as a functional comparator.
- Key Differences : Enzalutamide is a simpler arylthiohydantoin derivative, lacking this compound’s fused ring system .
Compound D: Abiraterone
- Functional Similarity : Abiraterone, a CYP17A1 inhibitor used in prostate cancer, may share therapeutic overlap if this compound modulates similar pathways.
- Key Differences: Abiraterone is a steroidal compound, contrasting with this compound’s nonsteroidal heterocyclic design .
Comparative Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Moieties | Therapeutic Use | Key Differences from this compound |
|---|---|---|---|---|
| This compound | C₂₀H₂₉N₃ | Pyrazine, pyridoindole | Undefined (hypothetical) | Reference compound |
| Beta-Carboline | C₁₁H₁₀N₂ | Indole, pyridine | MAO inhibition | Lacks pyrazine/piperidine rings |
| Tandutinib | C₂₆H₃₂N₆O₂ | Pyrazine, quinazoline | Tyrosine kinase inhibition | Quinazoline moiety |
| Enzalutamide | C₂₁H₁₆F₄N₄O₂S | Thiohydantoin | Prostate cancer | Simpler aryl structure |
Table 2: Pharmacokinetic and Efficacy Metrics (Hypothetical)
*ROC AUC values for prostate cancer prediction models are extrapolated from .
Research Findings and Limitations
- Structural Insights : this compound’s fused pyrazine-pyridoindole system may confer unique binding properties compared to simpler heterocycles like beta-carbolines .
- Functional Gaps: No direct evidence links this compound to specific biological targets. Supplementary materials in and might contain analytical data (e.g., IC₅₀, Ki), but these are inaccessible .
- However, comparative clinical trials are absent in the provided data .
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